

Application Notes & Protocols for Forchlorfenuron (CPPU)-Induced Parthenocarpy

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Compound of Interest					
Compound Name:	Forchlorfenuron				
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Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, is a potent plant growth regulator used to induce parthenocarpy (fruit development without fertilization), thereby producing seedless fruit. It primarily functions by promoting cell division and expansion, leading to increased fruit set, size, and yield in various horticultural crops.[1][2][3] These protocols and notes are intended for use by researchers and scientists in controlled experimental settings.

Mechanism of Action

Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea) mimics the activity of natural cytokinins but with significantly higher potency.[3] Its primary mechanism involves the stimulation of cell division (cytokinesis) and cell enlargement, which are critical processes in early fruit development.[4][5][6]

The induction of parthenocarpy by CPPU is a complex process involving crosstalk with other phytohormone pathways:

- Cytokinin Signaling: CPPU treatment directly activates cytokinin signaling pathways. This is
 evidenced by the upregulation of cytokinin-responsive genes, such as Response Regulators
 (RRs), which are key components of cytokinin signal transduction.[7] This enhanced
 signaling is a primary trigger for fruit initiation and development in the absence of pollination.
 [7]
- Interaction with Gibberellins (GAs): In many species, such as melon and tomato, CPPU's effect is dependent on or enhanced by the gibberellin pathway.[4][8] CPPU can increase the

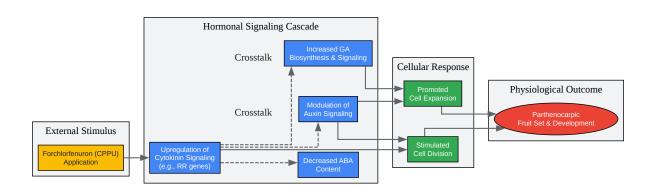


endogenous levels of active gibberellins and promote the expression of GA biosynthesis genes.[4][8] Gibberellins are known to promote cell expansion, contributing to the final fruit size.

- Interaction with Auxins: CPPU often acts synergistically with endogenous auxins to promote fruit growth.[1] Auxins are crucial for initiating fruit set and promoting both cell division and expansion.[9] In some cases, CPPU treatment can modulate the expression of genes involved in auxin synthesis and transport.[1][9]
- Downregulation of Abscisic Acid (ABA): In certain fruits like pear, CPPU-induced parthenocarpy may involve the downregulation of ABA, a hormone typically associated with senescence and growth inhibition.[9]

Histological analyses reveal that CPPU-induced fruits often have a higher cell density but smaller individual cell sizes compared to pollinated fruits, indicating its profound effect on promoting cell division over cell expansion.[4][5]

Diagram: Simplified Signaling Pathway of CPPU Action



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Caption: CPPU triggers cytokinin signaling, interacting with other hormone pathways to drive cell division and expansion for parthenocarpic fruit set.



Quantitative Data Summary

The efficacy of CPPU is highly dependent on the species, cultivar, concentration, and timing of application.

Table 1: Effects of Forchlorfenuron (CPPU) on Various Fruit Crops



Fruit Species	Cultivar(s)	CPPU Concentration (mg/L or ppm)	Application Time	Key Quantitative Effects
Grape	'Vanessa', 'Lakemont' (Seedless)	5 - 15 mg/L	When berry diameter is 4-7 mm	Increased berry diameter, mass, and cluster weight. [10] Delayed maturity (°Brix).[10]
Grape	'Concord' (Seeded)	10 - 15 mg/L	When berry diameter is 4-6 mm	Increased berry size.[10]
Kiwifruit	'Hayward'	5 ppm	Dip or foliar spray at petal fall or 15 days after	Increased fruit yield (up to 54.20 kg/vine vs. control), fruit weight (up to 121.99 g vs. 47.52 g), and size.[11][12]
Kiwifruit	'Rainbow Red', 'Kaimitsu', 'Hayward'	10 ppm	Soaking flowers at flowering	Induced high rates of parthenocarpic fruit set (76- 100%) in flowers with pistils removed.[13][14]



Fruit Species	Cultivar(s)	CPPU Concentration (mg/L or ppm)	Application Time	Key Quantitative Effects
Watermelon	Various	200 ppm	Applied to the ovary at anthesis	Dramatically increased fruit set and induced parthenocarpy without affecting sugar content. [15][16]
Cucumber	'Zaokang'	100 mg/L	Sprayed on female flowers 1 day before and on the day of anthesis	Successfully induced parthenocarpic fruit; increased transverse diameter and weight compared to pollinated fruit at 8-10 days.[7]
Apricot	'Canino'	5 - 10 ppm	Foliar spray at full bloom and 10 days after fruit set	Significantly increased fruit set, fruit size, and weight.[17]

| Pear | 'Dangshansu' | 20 mg/L | Sprayed on flowers | Achieved a fruit set rate of 93.5%, significantly higher than hand-pollination (83.8%).[9] |

Experimental Protocols

Adherence to a detailed protocol is critical for reproducible results. The following are generalized protocols derived from cited experimental studies. Researchers should optimize concentrations and timing for their specific cultivars and environmental conditions.

Forchlorfenuron is a crystalline powder that is not readily soluble in water.[3] An organic solvent is required for initial dissolution.



Materials:

- Forchlorfenuron (CPPU) powder (e.g., 99% purity)[3]
- Organic solvent (e.g., Isopropyl alcohol, Ethanol)
- Surfactant/Wetting agent (e.g., Tween 20, Tween 100)
- Distilled or deionized water
- Volumetric flasks and magnetic stirrer

Protocol:

- Weighing: Accurately weigh the desired amount of CPPU powder. For a 1000 ppm (1000 mg/L) stock solution, weigh 100 mg of CPPU.
- Dissolution: Place the powder in a small beaker. Add a minimal amount of organic solvent (e.g., a few mL of isopropyl alcohol) and stir until the powder is completely dissolved.[3]
- Dilution: Transfer the dissolved CPPU concentrate into a volumetric flask. Rinse the beaker with distilled water and add the rinsing to the flask to ensure a complete transfer.
- Final Volume: Add distilled water to the flask to reach the final desired volume (e.g., 100 mL for a 1000 ppm stock). Mix thoroughly.
- Storage: Store the stock solution in a dark, cool place. Prepare fresh working solutions for each experiment.

This protocol is based on the methodology used to induce parthenocarpy in the 'Zaokang' cucumber line.[7]

Materials:

- CPPU stock solution (e.g., 1000 mg/L)
- Tween 100 or similar surfactant



- Distilled water
- Spray bottle

Protocol:

- Prepare Working Solution: To prepare a 100 mg/L working solution, dilute 10 mL of the 1000 mg/L stock solution with distilled water to a final volume of 100 mL.
- Add Surfactant: Add a surfactant to the working solution to a final concentration of 0.2% (v/v)
 (e.g., 0.2 mL of Tween 100 for 100 mL of solution) to ensure even coverage on the flower
 surface.[7] Mix gently.
- Plant Preparation: Use a cucumber line with a low natural parthenocarpy ratio. To prevent pollination, pinch female flowers with clips one day before anthesis (flowering).[7]
- Application: Thoroughly spray the prepared 100 mg/L CPPU solution onto the unpollinated, clipped female flowers.
- Timing: Apply the solution twice: once the day before anthesis and again on the day of anthesis.
- Controls: Maintain a group of clipped, unpollinated flowers sprayed only with water and surfactant as a negative control, and a group of hand-pollinated flowers as a positive control.

 [7]
- Data Collection: Monitor fruit development. Measure parameters such as fruit length, diameter, and weight at set intervals (e.g., 2, 4, 6, 8, and 10 days after anthesis) to assess the induction of parthenocarpy.[7]

This protocol is adapted from studies on 'Hayward' kiwifruit aimed at increasing fruit size and yield.[11][12]

Materials:

- CPPU stock solution (e.g., 1000 mg/L)
- Distilled water



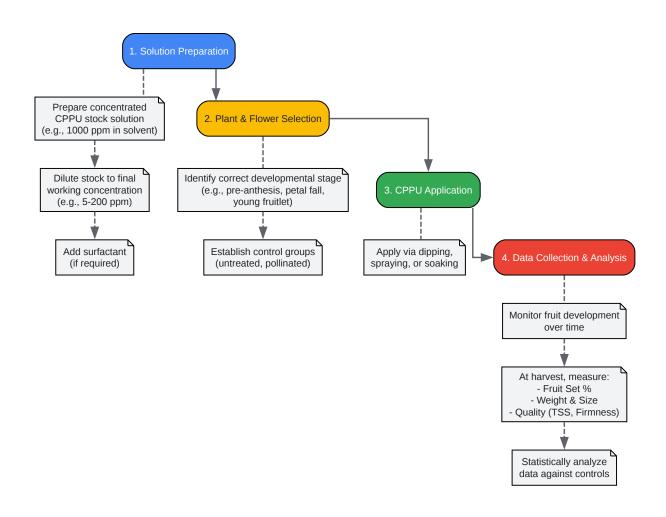
· Beakers for dipping or a foliar sprayer

Protocol:

- Prepare Working Solution: To prepare a 5 ppm (5 mg/L) working solution, dilute 0.5 mL of the 1000 mg/L stock solution with distilled water to a final volume of 100 mL.
- Application Method (Choose one):
 - Dip Application: Pour the working solution into a beaker. Individually dip each young fruitlet into the solution, ensuring complete coverage.[11][12]
 - Foliar Spray: Use a calibrated sprayer to apply the solution to the fruitlets and surrounding foliage until runoff.
- Timing: The timing of application is critical. Apply the solution at one of the following developmental stages for optimal results:[11][12]
 - · At petal fall.
 - 15-25 days after full bloom/flowering.
- Controls: Maintain untreated vines as a control group to compare against the effects of the treatment.
- Data Collection: At harvest, measure fruit yield per vine, individual fruit weight, fruit length and diameter, and quality parameters like Total Soluble Solids (TSS) and firmness.[11][12]

Diagram: General Experimental Workflow for CPPU Application





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Caption: A typical workflow for CPPU experiments, from solution preparation to final data analysis.

Important Considerations and Cautions

 Concentration: CPPU is effective at very low concentrations. Excessive concentrations can lead to negative effects, such as misshapen fruit, delayed maturity, reduced sugar content,



and increased fruit firmness to undesirable levels.[18][19]

- Timing: The developmental stage of the flower or fruit at the time of application is arguably the most critical factor for success.[18] Pre-bloom applications tend to increase fruit set, while post-bloom applications primarily affect fruit size.[10]
- Cultivar Specificity: Responses to CPPU can vary significantly between different cultivars of the same species.[18] It is essential to conduct small-scale trials to optimize the protocol for a specific cultivar.
- Environmental Conditions: Factors such as temperature and light can influence the plant's response to growth regulators. Consistent environmental conditions are necessary for reproducible experimental results.
- Safety: While CPPU has low acute toxicity, standard laboratory safety precautions should be followed.[3] Use personal protective equipment (gloves, safety glasses) when handling the powder and solutions. Prepare solutions in a well-ventilated area.

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